2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide is a chemical compound characterized by its complex structure and potential applications in medicinal chemistry. It is classified under the category of acetamides, specifically featuring a morpholinoethyl side chain and a furan moiety. The compound has garnered interest due to its unique structural features that may confer biological activity.
This compound can be classified as an acetylated amine due to the presence of the acetamide functional group. It also contains a chlorophenoxy group, which is often linked to various biological activities, including herbicidal and antimicrobial properties.
The synthesis of 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide typically involves multi-step organic reactions. While specific details on the synthesis were not found in the search results, similar compounds often employ methods such as:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts would be critical but were not specified in the available literature.
The molecular structure of 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide can be represented as follows:
The structural representation can be derived from its SMILES notation: O=C(COc1ccc(Cl)cc1)NCC(c1ccco1)c1ccco1
, indicating the arrangement of atoms and their connectivity .
While specific chemical reactions involving 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide were not detailed in the search results, compounds with similar structures often undergo:
While specific physical properties such as melting point, boiling point, and density were not provided, typical properties for compounds in this class include:
Chemical properties relevant to this compound include:
The applications of 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide are primarily in scientific research, particularly in medicinal chemistry where it may serve as a lead compound for developing new therapeutic agents. Its structural features suggest potential uses in:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5